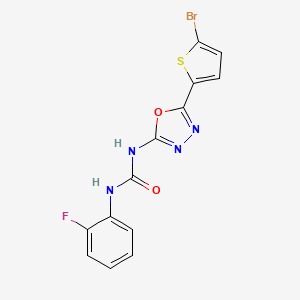
1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C13H8BrFN4O2S and its molecular weight is 383.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is a heterocyclic derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by data tables and relevant studies.
Structural Features
The compound features:
- A bromothiophene moiety, which is known for its role in enhancing biological activity.
- An oxadiazole ring , contributing to its pharmacological properties.
- A fluorophenyl group that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this urea derivative exhibit significant biological activities:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1 | 5-(5-bromothiophen-2-yl)-1,3,4-thiadiazol-2-yl | Antimicrobial |
| 2 | 5-(5-chlorothiophen-2-yl)-1,3,4-thiadiazol-2-yl | Antiparasitic |
| 3 | 5-(5-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl | Antibacterial |
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, a structurally similar compound demonstrated effective cytotoxicity against various cancer cell lines such as Jurkat (IC50 = 4.64 ± 0.08 µM), HeLa, and MCF-7. The mechanism involved cell cycle arrest in the sub-G1 phase and inhibition of angiogenesis in tumor tissues through assays like the chick chorioallantoic membrane (CAM) assay .
Case Study: Anticancer Properties
A study on a related compound (BPU) indicated promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. The molecular docking studies suggested strong binding affinities to matrix metalloproteinases (MMPs), which are crucial in cancer progression .
Antimicrobial and Other Activities
The compound's structural components suggest potential antimicrobial properties. For example:
- The thiophene and oxadiazole rings are known to enhance the activity against various bacteria and fungi.
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Binding to enzymes like MMPs could inhibit tumor growth and metastasis.
- Cell Cycle Interference : Inducing cell cycle arrest leads to increased apoptosis in cancerous cells.
Propiedades
IUPAC Name |
1-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN4O2S/c14-10-6-5-9(22-10)11-18-19-13(21-11)17-12(20)16-8-4-2-1-3-7(8)15/h1-6H,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGAUJHDBLILRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














